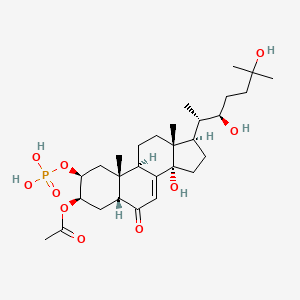

3-O-acetylecdysone 2-phosphate

説明

Structure

3D Structure

特性

分子式 |

C29H47O10P |

|---|---|

分子量 |

586.6 g/mol |

IUPAC名 |

[(2S,3R,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-6-oxo-2-phosphonooxy-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H47O10P/c1-16(22(31)9-10-26(3,4)33)18-8-12-29(34)20-13-23(32)21-14-24(38-17(2)30)25(39-40(35,36)37)15-27(21,5)19(20)7-11-28(18,29)6/h13,16,18-19,21-22,24-25,31,33-34H,7-12,14-15H2,1-6H3,(H2,35,36,37)/t16-,18+,19-,21-,22+,24+,25-,27+,28+,29+/m0/s1 |

InChIキー |

MYOZIWALDKJCBG-KXCOSXAXSA-N |

SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)OC(=O)C)OP(=O)(O)O)C)C)O)C(CCC(C)(C)O)O |

異性体SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)OC(=O)C)OP(=O)(O)O)C)C)O)[C@@H](CCC(C)(C)O)O |

正規SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)OC(=O)C)OP(=O)(O)O)C)C)O)C(CCC(C)(C)O)O |

製品の起源 |

United States |

Metabolic Pathways and Enzymology of 3 O Acetylecdysone 2 Phosphate

Biosynthesis of 3-O-acetylecdysone 2-phosphate

The formation of this compound is a multi-step process involving initial acetylation of precursor compounds followed by phosphorylation. These enzymatic modifications are critical for the regulation of ecdysteroid concentration and activity.

Precursor Compounds and Initial Acetylation Steps

The biosynthesis of this compound begins with the acetylation of ecdysteroid precursors. This initial step is a key modification that prepares the molecule for subsequent phosphorylation.

Ecdysone (B1671078) serves as a primary precursor in the formation of this compound. The initial step involves the acetylation of ecdysone at the C-3 position to form ecdysone 3-acetate. eje.czresearchgate.netliverpool.ac.uk This reaction is a critical modification that precedes phosphorylation. Similarly, 20-hydroxyecdysone (B1671079) can also be acetylated at the C-3 position. eje.cz The formation of these 3-acetylated derivatives is a common metabolic pathway for ecdysteroids in various insect species. researchgate.net

The acetylation of ecdysone and 20-hydroxyecdysone is catalyzed by a specific enzyme, acetyl CoA:ecdysteroid 3-acetyl-transferase. eje.cz In the desert locust, Schistocerca gregaria, high activity of this enzyme has been observed in the gastric caecae. eje.cz This microsomal enzyme utilizes acetyl CoA as the co-substrate for the acetylation reaction and shows a slightly higher affinity for 20-hydroxyecdysone compared to ecdysone. eje.cz The gastric caecae, therefore, represent a significant site for the initial step in the biosynthesis of this compound. eje.cz

Acetylation of Ecdysone to Ecdysone 3-acetate

Phosphorylation of Ecdysteroid Acetates at the C-2 Position

Following acetylation, the resulting ecdysteroid acetates undergo phosphorylation, a crucial step in the formation of the final conjugate.

The phosphorylation of ecdysone 3-acetate at the C-2 position is catalyzed by a phosphotransferase, specifically ATP:ecdysone 3-acetate 2-phosphotransferase. eje.cz This enzyme facilitates the transfer of a phosphate (B84403) group from ATP to the C-2 hydroxyl group of the ecdysteroid acetate (B1210297), yielding this compound. eje.czcore.ac.uk In the final instar larvae of S. gregaria, this enzyme activity is present in various tissues, with the fat body showing higher activity compared to the Malpighian tubules, gastric caeca, and gut. eje.cz The soluble phosphotransferase isolated from the fat body has an approximate molecular weight of 45 kDa. eje.cz The requirement for prior acetylation at the C-3 position for subsequent phosphorylation at the C-2 position suggests a specific and regulated enzymatic pathway. core.ac.uk

Catabolism and Inactivation Pathways Involving this compound

This compound is considered an inactivation product of ecdysteroid metabolism. eje.czvulcanchem.com Its formation represents a terminal step in the metabolic cascade, effectively removing active ecdysteroids from the system. eje.czresearchgate.net In developed eggs of S. gregaria, 3-acetylecdysone 2-phosphate has been identified as a major polar ecdysteroid derivative, alongside other inactivation products like ecdysonoic acid. archive.org The resistance of this compound to hydrolysis by certain enzymes, as compared to other ecdysteroid phosphates, further supports its role as a stable, inactive end-product. vulcanchem.com The accumulation of this compound during later stages of embryonic development in Schistocerca gregaria points to its role in the regulation of hormone levels during this critical period. vulcanchem.com

Hydrolysis of this compound

The hydrolysis of this compound is a key step in its metabolic fate, liberating the less polar ecdysone 3-acetate.

Enzymatic De-conjugation by Arylsulphatase-like Enzymes (e.g., from Helix pomatia)

Crude enzyme preparations from the snail Helix pomatia, which contain arylsulphatase activity, are capable of hydrolyzing this compound. nih.govcore.ac.uknih.gov This enzymatic treatment cleaves the phosphate group, yielding primarily ecdysone 3-acetate. nih.govcore.ac.uknih.gov Such enzyme preparations are broadly used in laboratories to deconjugate both sulfate (B86663) and glucuronide esters from steroids and other molecules for analytical purposes. oup.comoup.comthomassci.complos.org The arylsulphatase from Helix pomatia exhibits broad specificity, acting on a variety of sulfate esters. thomassci.com

Susceptibility to Hydrolysis Compared to other Ecdysteroid Phosphates (e.g., Ecdysone 22-phosphate)

Research has shown that this compound and its de-acetylated form, ecdysone 2-phosphate, are less susceptible to hydrolysis by enzyme preparations from the embryos of the desert locust, Schistocerca gregaria, when compared to ecdysone 22-phosphate. nih.govnih.govresearchgate.net This differential susceptibility suggests a specific regulatory mechanism for the activation and inactivation of various ecdysteroid phosphates. vulcanchem.com The relative stability of the 2-phosphate esters compared to the 22-phosphate ester points to a potential role for this compound as an inactive end product in ecdysteroid metabolism. nih.govnih.gov

Formation of Related Metabolites and End-Products

The metabolic pathways involving this compound are interconnected with other key ecdysteroid metabolites, highlighting a complex network of hormone regulation.

Interconversion with Ecdysone 2-phosphate

This compound can be converted to ecdysone 2-phosphate. vulcanchem.com This conversion is a notable characteristic of its chemical behavior and has implications for its metabolic turnover in biological systems. vulcanchem.com This transformation may be part of a regulated pathway controlling the activation or inactivation of ecdysteroid signaling. vulcanchem.com

Relationship to Ecdysonoic Acid and 20-Hydroxyecdysonoic Acid Pathways

In the later stages of embryonic development in Schistocerca gregaria, free ecdysone is metabolized into both a polar conjugate of ecdysone 3-acetate (identified as 3-acetylecdysone 2-phosphate) and ecdysonoic acid. core.ac.uk The formation of ecdysonoic acids, such as ecdysonoic acid and 20-hydroxyecdysonoic acid, represents a significant inactivation pathway for ecdysteroids. eje.czliverpool.ac.ukresearchgate.net These acidic metabolites are formed through the oxidation of ecdysteroids. nih.govnormalesup.org The concurrent formation of 3-acetylecdysone 2-phosphate and ecdysonoic acids suggests that these are parallel routes for ecdysteroid inactivation and elimination in insects like locusts. core.ac.ukresearchgate.net In some species, the formation of 20-hydroxyecdysonoic acid is considered an irreversible inactivation step. nih.govnih.gov

Instability and Degradation Products of this compound on Storage

This compound is known to be unstable during storage. nih.govnih.gov Over time, it spontaneously transforms into ecdysone 2-phosphate. nih.govnih.govvulcanchem.com This degradation has been confirmed using various physicochemical techniques. nih.govnih.gov The inherent instability of this compound necessitates careful handling and storage to maintain its integrity for research purposes. vulcanchem.com

Physiological Role and Developmental Significance in Invertebrates

Role as an Ecdysteroid Storage Form

Ecdysteroid conjugates serve as a reservoir of inactive hormones that can be stored within the organism. mdpi.com This storage is particularly vital during periods when the organism cannot synthesize hormones de novo, such as during embryogenesis.

Accumulation Patterns During Embryogenesis (e.g., Schistocerca gregaria eggs)

A significant body of research highlights the accumulation of 3-O-acetylecdysone 2-phosphate in the eggs of the desert locust, Schistocerca gregaria. nih.govnih.gov This compound has been identified as a major ecdysteroid conjugate that builds up during the later stages of embryogenesis. nih.govnih.govcore.ac.uk In these developing eggs, free ecdysone (B1671078) is metabolized into more polar compounds, including a prominent conjugate of ecdysone 3-acetate, which was subsequently identified as 3-acetylecdysone 2-phosphate. core.ac.uk This accumulation suggests a specific function in managing hormone levels during the critical final phases of embryonic development. vulcanchem.com The presence of such conjugates points to a finely-tuned regulatory system for controlling hormone availability during key developmental windows. vulcanchem.com

| Finding | Description | Source |

|---|---|---|

| Accumulation | The compound is a major ecdysteroid conjugate that accumulates during the later stages of embryogenesis. | nih.gov, nih.gov, core.ac.uk |

| Metabolic Origin | It is formed as a metabolite of ecdysone and is a polar conjugate of ecdysone 3-acetate. | core.ac.uk |

| Significance | Its presence suggests a tightly regulated system for controlling hormone availability during critical developmental periods. | vulcanchem.com |

| Relative Stability | Compared to ecdysone 22-phosphate, it is less susceptible to hydrolysis by embryonic enzymes. | nih.gov, nih.gov, core.ac.uk |

Mobilization of Stored Ecdysteroid Conjugates for Active Hormone Production

The mobilization of stored ecdysteroids typically involves enzymatic hydrolysis to release the active hormone. core.ac.uk For instance, ecdysone 22-phosphate, another major storage form in S. gregaria eggs, can be hydrolyzed by enzymes within the developing embryo to release free ecdysone. core.ac.uk

However, this compound demonstrates a different characteristic. Studies have shown that it, along with its degradation product ecdysone 2-phosphate, is less susceptible to hydrolysis by enzyme preparations from S. gregaria embryos when compared to ecdysone 22-phosphate. nih.govnih.govcore.ac.ukvulcanchem.com This reduced susceptibility suggests that this compound is not a readily mobilized storage form for immediate release of active hormone, but rather a more stable, long-term storage molecule or an inactivation product. core.ac.ukvulcanchem.com

Function as an Inactive Metabolic End-Product

The formation of conjugates like this compound is a primary pathway for hormone inactivation. eje.cz This process is essential for clearing active hormones and preventing continuous signaling outside of the appropriate developmental context.

Regulation of Ecdysteroid Titer through Conjugate Formation

The precise control of active ecdysteroid levels, or titer, is paramount for normal development. normalesup.org The conversion of ecdysone into this compound represents a key inactivation pathway that contributes to this regulation. researchgate.neteje.cz By converting the active hormone into a polar, inactive conjugate, the organism can effectively lower the circulating titer of free ecdysteroids. eje.czcore.ac.uk This metabolic step, involving both acetylation at the C-3 position and phosphorylation at the C-2 position, is part of a suite of inactivation reactions that also includes the formation of ecdysonoic acids. eje.czarchive.org The resulting acetylphosphate (B1214568) derivatives are major conjugates found in the excretory products of locusts, underscoring their role as metabolic end-products. researchgate.net

Contribution to Ecdysteroid Homeostasis during Development and Reproduction

Ecdysteroid homeostasis, the maintenance of a stable internal hormonal environment, is crucial throughout an invertebrate's life, including during development and reproduction. researchgate.net The formation of this compound is a significant contributor to this balance. vulcanchem.com By sequestering excess ecdysone into a stable, inactive form, the organism ensures that hormonal signals are terminated appropriately after a developmental event, such as a molt. core.ac.ukvulcanchem.com This process prevents developmental abnormalities that could arise from inappropriately high or prolonged ecdysteroid signaling. The existence of specific enzymes, such as acetyl-CoA:ecdysteroid 3-acetyl-transferase and ATP:ecdysone 3-acetate 2-phosphotransferase, which are responsible for its synthesis, highlights the dedicated and regulated nature of this homeostatic mechanism. eje.cz

Responses to Biological Stressors and Pathogens

Emerging research indicates that the metabolism of ecdysteroids, including the formation of this compound, can be influenced by external factors like pathogens. In a study involving cicadas infected with the pathogenic fungus Massospora, metabolomic analysis revealed that this compound was upregulated in infected males compared to healthy controls. biorxiv.org This finding suggests that the infection may disrupt the normal hormonal pathways, leading to an accumulation of this specific metabolite. biorxiv.org The accumulation could be a result of the host's physiological response to the stress of infection or a direct consequence of the pathogen's manipulation of host metabolism, potentially through castration and disruption of typical endocrine function. biorxiv.org

Comparative Analysis of Ecdysteroid Conjugate Function Across Insect Species

The inactivation of ecdysteroids through conjugation is a critical process for regulating their hormonal activity, and the specific pathways employed vary significantly across different insect species. nih.gov Ecdysteroid phosphates, including this compound, represent one major class of these inactive storage forms. eje.czmdpi.com

The formation of ecdysteroid conjugates is not uniform; different species utilize distinct ecdysteroids and conjugation sites. For instance, in the silkworm, Bombyx mori, ecdysteroid 22-phosphates are prominent in the ovaries and are crucial for embryonic development. nih.govoup.com In contrast, the tobacco hornworm, Manduca sexta, recycles 26-hydroxy-E 26-phosphate in its eggs. oup.com Locusts, such as Schistocerca gregaria and Locusta migratoria, are known to produce a variety of ecdysteroid phosphates, including this compound and 3-acetyl-20-hydroxyecdysone 2-phosphate. normalesup.org

These variations highlight the species-specific nature of ecdysteroid metabolism and inactivation. The diversity of ecdysteroid-phosphate conjugates found across insects suggests the existence of numerous, yet to be identified, ecdysteroid kinases that mediate these reactions. nih.gov

Table 1: Examples of Ecdysteroid Conjugates in Different Insect Species

| Species | Ecdysteroid Conjugate | Reference |

| Schistocerca gregaria (Desert Locust) | This compound | normalesup.org |

| Locusta migratoria (Migratory Locust) | 3-Acetyl-20-hydroxyecdysone 2-phosphate | normalesup.org |

| Bombyx mori (Silkworm) | Ecdysteroid 22-phosphates | nih.govoup.com |

| Manduca sexta (Tobacco Hornworm) | 26-hydroxy-E 26-phosphate | oup.com |

The metabolism of ecdysteroids is intricately linked to the developmental stage of an insect. biologists.com Ecdysteroid titers fluctuate, peaking just before major developmental transitions such as molting and metamorphosis. biologists.com These fluctuations are tightly regulated through biosynthesis, activation, and inactivation pathways.

During larval development in Drosophila, for example, the conversion of ecdysone precursors to their active 20-hydroxyecdysone (B1671079) (20E) form is rapid. biologists.com However, during the pupal stage, this hydroxylation process appears to be less efficient, leading to the accumulation of precursors. biologists.com

In the context of reproduction and embryogenesis, maternally derived ecdysteroid conjugates stored in the eggs are hydrolyzed to release active hormones at specific developmental time points. nih.govbioone.org In the silkworm, Bombyx mori, there is a sharp increase in the levels of free ecdysone and 20E during the late gastrula and organogenesis stages of non-diapause eggs, which is driven by the hydrolysis of these stored phosphate (B84403) conjugates. bioone.org In contrast, in diapause eggs, the levels of free ecdysteroids remain low. bioone.orgmdpi.com This stage-dependent release of active ecdysteroids is crucial for the proper progression of embryonic development. bioone.org

The enzymes responsible for these metabolic conversions also show stage-specific activity. For instance, the enzyme that hydrolyzes ecdysteroid-phosphates in B. mori is synthesized de novo in yolk cells from the gastrula to the organogenesis stage. bioone.org Similarly, the enzymes involved in the formation of conjugates, like the acetyl CoA:ecdysteroid 3-acetyl-transferase in Schistocerca gregaria, exhibit high activity in specific tissues during particular larval instars. eje.cz

Analytical and Methodological Approaches in 3 O Acetylecdysone 2 Phosphate Research

Advanced Chromatographic Techniques for Isolation and Purification

The isolation of 3-O-acetylecdysone 2-phosphate from biological materials, such as the eggs of the desert locust (Schistocerca gregaria), is a significant challenge due to its high polarity and the presence of numerous other ecdysteroid metabolites. nih.govnih.gov Researchers have successfully employed a combination of chromatographic methods to achieve purification. nih.govcore.ac.uk

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Reversed-Phase, Anion-Exchange)

A sequential High-Performance Liquid Chromatography (HPLC) strategy is essential for purifying this compound. nih.gov This approach typically involves an initial separation using reversed-phase (RP) HPLC followed by a polishing step with anion-exchange HPLC.

Reversed-Phase HPLC (RP-HPLC): This technique is the cornerstone of ecdysteroid analysis. mdpi.com It separates compounds based on their hydrophobicity. For polar conjugates like this compound, RP-HPLC on a C18 column serves as an effective initial clean-up and fractionation step, separating it from less polar ecdysteroids and other lipids. nih.govcore.ac.uk The polar nature of the phosphate (B84403) and hydroxyl groups results in earlier elution times compared to free ecdysteroids like ecdysone (B1671078).

Anion-Exchange HPLC: This method is specifically suited for separating charged molecules. The negatively charged phosphate group on this compound allows it to bind to a positively charged stationary phase. nih.govcore.ac.uk Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the ionic interaction. This step is highly effective for separating the target compound from other non-phosphorylated ecdysteroids and neutral contaminants that may have co-eluted during the RP-HPLC stage. The combination of these two orthogonal HPLC techniques has proven crucial for obtaining the compound in high purity for subsequent structural analysis. nih.gov

Optimization of Mobile Phases and Column Chemistries for Ecdysteroid Phosphate Separation

The successful separation of ecdysteroid phosphates is highly dependent on the careful optimization of HPLC parameters, including the mobile phase composition and the choice of stationary phase.

Mobile Phase Optimization: For RP-HPLC, mobile phases typically consist of a gradient of an organic solvent (like methanol (B129727) or acetonitrile) in water. mdpi.com To improve the peak shape and retention of acidic compounds like ecdysteroid phosphates, ion-suppression is often employed by adding an acid such as trifluoroacetic acid (TFA) or formic acid to the mobile phase. mdpi.com In anion-exchange chromatography, the mobile phase is an aqueous buffer, and separation is controlled by a salt gradient (e.g., using phosphate buffers) to elute the bound analytes. nih.govcore.ac.uk

Column Chemistry: The most widely used columns for ecdysteroid separation are reversed-phase columns with octadecylsilane (B103800) (C18 or ODS) bonded silica. mdpi.com These provide excellent resolution for a wide range of ecdysteroid polarities. For anion-exchange chromatography, stationary phases containing quaternary ammonium (B1175870) groups are common. The selection of appropriate column chemistry is vital to withstand the pH and solvent conditions while providing the necessary selectivity for these complex separations.

| Parameter | Reversed-Phase HPLC (RP-HPLC) | Anion-Exchange HPLC |

|---|---|---|

| Column Type | C18 (e.g., Spherisorb 5ODS2) eje.cz | Anion-exchange (e.g., Partisil-10 SAX) core.ac.uk |

| Mobile Phase A | Water, often with 0.1% TFA or formic acid for ion suppression mdpi.com | Low concentration phosphate buffer (e.g., 7.5 mM KH2PO4) core.ac.uk |

| Mobile Phase B | Methanol or Acetonitrile mdpi.com | High concentration phosphate buffer (e.g., 0.25 M KH2PO4) core.ac.uk |

| Elution Mode | Gradient elution (increasing concentration of Mobile Phase B) core.ac.ukmdpi.com | Gradient elution (increasing concentration of Mobile Phase B) core.ac.uk |

| Detection | UV absorbance at ~242 nm mdpi.com | UV absorbance at ~254 nm core.ac.uk |

| Purpose | Initial purification and fractionation from complex mixtures nih.gov | Fine purification of phosphorylated compounds based on charge nih.gov |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for confirming the identity and structure of this compound. A combination of different ionization techniques has been employed to piece together its molecular structure.

Fast Atom Bombardment (FAB) Mass Spectrometry Applications

Fast Atom Bombardment (FAB) was a groundbreaking "soft" ionization technique that enabled the analysis of non-volatile and thermally unstable molecules like ecdysteroid conjugates. mdpi.com For this compound, negative-ion FAB-MS was particularly informative. nih.govcore.ac.uk It allowed for the determination of the molecular weight by detecting the deprotonated molecule, [M-H]⁻, at m/z 585. core.ac.uk This technique was crucial in confirming the presence of the phosphate group and establishing the compound's molecular formula as C₂₉H₄₇O₁₀P. nih.govcore.ac.uk

Electron Impact (EI) and Chemical Ionization (CI) Mass Spectrometry in Structural Characterization

While FAB-MS provided molecular weight information, Electron Impact (EI) and Chemical Ionization (CI) mass spectrometry were used to gain further structural insights, often after enzymatic hydrolysis of the purified conjugate. nih.govcore.ac.uk

Electron Impact (EI-MS): This high-energy technique causes extensive fragmentation, providing a characteristic "fingerprint" for a compound. For ecdysteroids, EI-MS spectra are typically complex due to multiple dehydration events (loss of water molecules). mdpi.com After removing the polar phosphate group by enzymatic hydrolysis, EI-MS of the resulting ecdysone 3-acetate helped confirm the identity of the steroid backbone and the location of the acetyl group through its specific fragmentation pattern. core.ac.uk

Chemical Ionization (CI-MS): As a softer ionization method than EI, CI-MS produces less fragmentation and typically shows a prominent protonated molecule, [M+H]⁺. This was used to confirm the molecular weight of the hydrolyzed product, ecdysone 3-acetate, providing complementary information to the EI-MS data. core.ac.uk

| Technique | Analyte | Key Ion(s) Observed (m/z) | Inference |

|---|---|---|---|

| Negative-ion FAB-MS | This compound | 585 [M-H]⁻ | Confirms molecular weight of the intact conjugate. core.ac.uk |

| EI-MS | Ecdysone 3-acetate (after hydrolysis) | 489 [M - H₂O]⁺, 429 [M - H₂O - CH₃COOH]⁺ | Confirms steroid structure and presence of acetate (B1210297) group. core.ac.uk |

| CI-MS | Ecdysone 3-acetate (after hydrolysis) | 507 [M+H]⁺ | Confirms molecular weight of the steroid acetate. core.ac.uk |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

Modern analytical research has largely transitioned to using hyphenated LC-MS techniques, which offer superior sensitivity, selectivity, and speed. mdpi.combiologists.com While the initial identification of this compound predated the routine use of these methods, they are now the gold standard for ecdysteroid research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry. Using modes like Multiple Reaction Monitoring (MRM), LC-MS/MS allows for the highly sensitive and specific quantification of target ecdysteroids in complex biological extracts, even at picogram levels. biologists.comresearchgate.netresearchgate.net This would be the method of choice today for tracing the metabolic fate of this compound or quantifying its levels during different developmental stages.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of a compound's elemental formula. This capability is invaluable for identifying unknown metabolites in "omics" scale studies of the ecdysteroidome. biologists.com For a compound like this compound, HRMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions), providing a high degree of confidence in its identification. uni.lu

| Adduct Form | Predicted Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 587.29798 |

| [M+Na]⁺ | 609.27992 |

| [M-H]⁻ | 585.28342 |

| [M+HCOO]⁻ | 631.28890 |

| Source: Data predicted based on the molecular formula. uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of ecdysteroids and their derivatives. researchgate.net Its application is critical in confirming the precise molecular architecture of conjugates like this compound, pinpointing the exact locations of the acetyl and phosphate moieties on the ecdysteroid skeleton. vulcanchem.com

1H NMR and 13C NMR Spectral Analysis

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR are fundamental techniques for analyzing ecdysteroid structures. mdpi.com In the case of this compound, ¹H NMR spectra provide information on the chemical environment of each proton, while ¹³C NMR spectra reveal the number and type of carbon atoms. slideshare.net

The definitive placement of the acetyl group at the C-3 position and the phosphate group at the C-2 position is achieved by analyzing the chemical shift changes (downfield shifts) of the protons and carbons at and near these positions, compared to the spectra of the parent compound, ecdysone. For instance, the proton at C-3 (H-3) would show a significant downfield shift upon acetylation. Similarly, the signals for C-2, C-1, and C-3 would be affected by phosphorylation at the C-2 hydroxyl group. The presence of the acetyl group is further confirmed by a characteristic singlet signal around δ 2.0-2.2 ppm in the ¹H NMR spectrum.

While specific spectral data for this compound is not broadly published, the table below illustrates typical chemical shifts for the parent compound, 20-hydroxyecdysone (B1671079), providing a baseline for interpreting the spectra of its derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 20-Hydroxyecdysone in C₅D₅N This table provides reference data for the parent ecdysteroid. The addition of acetyl and phosphate groups to form this compound would cause predictable shifts in the signals for the carbons and protons near the substitution sites (primarily on the A-ring).

| Carbon No. | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, J in Hz) |

| 2 | 68.9 | 4.18 (m) |

| 3 | 69.4 | 4.05 (m) |

| 7 | 121.9 | 6.25 (d, J=2.5) |

| 14 | 84.4 | - |

| 17 | 51.5 | 2.55 (dd, J=12.5, 4.5) |

| 18 | 21.6 | 1.21 (s) |

| 20 | 72.9 | - |

| 21 | 21.8 | 1.58 (s) |

| 22 | 77.8 | 3.85 (dd, J=10.0, 2.5) |

| 26 | 29.4 | 1.35 (s) |

| 27 | 29.4 | 1.35 (s) |

| Data compiled from published literature on ecdysteroid NMR analysis. mdpi.com |

Use of Two-Dimensional NMR Techniques for Complex Conjugates

For complex molecules like ecdysteroid conjugates, 1D NMR spectra can suffer from signal overlap, making unambiguous assignments difficult. libretexts.org Two-dimensional (2D) NMR experiments are indispensable for overcoming this challenge. mdpi.comwikipedia.org

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. wikipedia.orgpreprints.org It is used to trace the proton connectivity throughout the steroid nucleus and side chain, confirming the integrity of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. libretexts.orgwikipedia.org This powerful experiment allows for the direct assignment of a proton signal to its corresponding carbon signal, greatly simplifying spectral interpretation. hmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. preprints.orgespol.edu.ec HMBC is particularly crucial for identifying the points of conjugation. For example, a correlation between the methyl protons of the acetyl group and the C-3 carbon of the steroid would definitively confirm the location of the acetate ester. Similarly, correlations between protons on the A-ring (e.g., H-1, H-3) and the phosphorus atom (if ³¹P-¹H HMBC is performed) or the phosphate-bearing carbon (C-2) would confirm the site of phosphorylation.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, enabling the definitive confirmation of this compound. preprints.org

In Vitro and In Vivo Approaches for Metabolic Studies

Understanding the metabolic role of this compound as a stored, inactive precursor requires both in vivo and in vitro experimental approaches. These studies trace its formation from precursors and its subsequent hydrolysis to release active hormone.

Use of Radiolabeled Precursors (e.g., [³H]-Ecdysone, [¹⁴C]-Cholesterol) in Metabolic Tracing

Radiolabeling is a classic and powerful technique for tracing the metabolic fate of compounds within a living organism (in vivo). nih.gov To study the biosynthesis and storage of ecdysteroid conjugates, researchers administer radiolabeled precursors to insects at specific developmental stages.

[¹⁴C]-Cholesterol: As the ultimate dietary precursor for all ecdysteroids in insects, [¹⁴C]-Cholesterol can be used to trace the entire biosynthetic pathway leading to the formation of ecdysone and its subsequent conversion into various metabolites, including phosphate conjugates. eje.cznih.gov

[³H]-Ecdysone: To study the inactivation and storage pathways more directly, radiolabeled ecdysone ([³H]-E) is often injected into or fed to insects. liverpool.ac.uk Tissues, eggs, or excreta are then collected at various time points and extracted. The resulting metabolites are separated using techniques like High-Performance Liquid Chromatography (HPLC), and the radioactive fractions are identified. The discovery of polar, radiolabeled metabolites that release [³H]-E upon enzymatic hydrolysis led to the identification of ecdysteroid phosphates as major inactivation products. liverpool.ac.uk

These tracing studies have been instrumental in establishing that in certain species and developmental stages, such as in the developing eggs of the locust Schistocerca gregaria, ecdysteroids are converted into acetylecdysteroid phosphates for storage. mdpi.com

Enzyme Preparations from Insect Tissues for Hydrolysis and Synthesis Assays

In vitro assays using enzyme preparations from specific insect tissues allow for the detailed study of the biochemical reactions involved in the synthesis and hydrolysis of this compound. who.intudl.cat These assays are crucial for identifying the enzymes responsible and understanding how their activity is regulated.

Synthesis Assays: To study the formation of ecdysteroid phosphates, researchers use tissue homogenates or subcellular fractions (e.g., cytosol, mitochondria) from relevant tissues like ovarian follicle cells or fat body. liverpool.ac.uknih.gov These preparations are incubated with a substrate (e.g., 3-O-acetylecdysone or ecdysone) and a phosphate donor, typically ATP. The formation of the phosphate conjugate is then monitored, often using HPLC or by tracking the transfer of a radiolabeled phosphate group from [γ-³²P]-ATP to the ecdysteroid substrate.

Hydrolysis Assays: To investigate the reactivation of the stored hormone, enzyme preparations from tissues where hydrolysis is expected to occur (e.g., developing embryos) are used. liverpool.ac.uknih.gov A purified or synthetically produced substrate, such as this compound, is incubated with the enzyme preparation. The activity of the phosphatase enzyme is determined by measuring the rate of release of the free ecdysteroid (3-O-acetylecdysone or ecdysone) or the release of inorganic phosphate. nih.gov Crude enzyme preparations from sources like Helix pomatia have also been widely used to hydrolyze conjugates to release the free steroid for quantification. nih.gov

These enzymatic studies have demonstrated that specific phosphotransferases are responsible for creating the phosphate conjugates during periods of hormonal decline or for maternal deposition into eggs, while specific phosphatases hydrolyze them to release active hormone when needed for developmental processes like embryonic molting. liverpool.ac.uknih.gov

Table 2: Summary of Methodological Approaches for Metabolic Studies

| Approach | Method | Objective | Key Findings |

| In Vivo | Metabolic tracing with radiolabeled precursors ([¹⁴C]-Cholesterol, [³H]-Ecdysone) followed by HPLC analysis. | To identify the metabolic fate of ecdysteroids and their precursors in a whole organism. | Demonstrated the conversion of active ecdysteroids into polar phosphate and acetylecdysteroid phosphate conjugates for storage and excretion. mdpi.comeje.czliverpool.ac.uk |

| In Vitro | Incubation of ecdysteroid substrates with enzyme preparations from insect tissues (e.g., ovaries, fat body, embryos). | To identify and characterize the enzymes responsible for the synthesis (phosphotransferases) and hydrolysis (phosphatases) of ecdysteroid conjugates. | Confirmed tissue-specific enzymatic activities that regulate the levels of active hormone by creating and breaking down phosphate conjugates. liverpool.ac.uknih.govnih.gov |

Ecological and Evolutionary Aspects of 3 O Acetylecdysone 2 Phosphate

Adaptive Significance of Ecdysteroid Conjugation in Insect-Environment Interactions

Insects have evolved sophisticated methods to manage both endogenous hormones and exogenous toxic compounds. The conjugation of ecdysteroids, forming metabolites like 3-O-acetylecdysone 2-phosphate, is a key adaptive strategy at the intersection of these two challenges.

Detoxification Mechanisms and Xenobiotic Metabolism in Response to Environmental Compounds

Insects are constantly exposed to a barrage of potentially toxic chemicals from their diet, particularly from plants which produce a vast array of secondary metabolites as a defense mechanism. mdpi.com To survive, insects have developed complex detoxification systems, often categorized into Phase I, II, and III reactions. slideshare.netoup.com Phase I reactions, such as those catalyzed by cytochrome P450s, typically introduce or expose functional groups on the xenobiotic molecule. mpg.deresearchgate.net Phase II reactions then conjugate these modified compounds with endogenous molecules, increasing their water solubility and facilitating their excretion. slideshare.net

The formation of this compound is an example of a conjugation reaction. While primarily viewed as a method of inactivating and storing the molting hormone ecdysone (B1671078), the underlying enzymatic machinery shares similarities with pathways involved in detoxifying plant-derived toxins. mdpi.comvulcanchem.com Some insects have adapted to feed on plants containing phytoecdysteroids, which can disrupt their endocrine system. mdpi.com These insects possess efficient detoxification mechanisms to cope with ingested ecdysteroids, highlighting the dual role of these metabolic pathways in both developmental regulation and defense against environmental toxins. mdpi.com

Role of Ecdysteroid Kinase-like Enzymes in Detoxification and Host Plant Adaptation

The enzymes responsible for phosphorylating ecdysteroids belong to the ecdysteroid kinase-like (EcKL) gene family. nih.govnih.gov This family of enzymes is not only involved in the metabolism of steroid hormones but also plays a role in the detoxification of xenobiotics. nih.govnih.gov The size of the EcKL gene family has been observed to positively correlate with the chemical complexity of an insect's diet, suggesting an evolutionary adaptation to diverse host plant chemistries. nih.govnih.gov

For instance, in Lepidoptera, the size of the EcKL clade containing a known ecdysteroid kinase is positively associated with the taxonomic diversity of their host plants. nih.govnih.gov This suggests that functional shifts between hormone metabolism and xenobiotic detoxification may have occurred, allowing these insects to adapt to a wider range of host plants and their chemical defenses. nih.govnih.gov The ability to phosphorylate plant secondary metabolites, such as salicinoids in the gypsy moth (Lymantria dispar), is a clear example of this adaptive mechanism at work. doi.org

Phosphorylation as a Phase II Detoxification Reaction in Insects

Phosphorylation, the addition of a phosphate (B84403) group, is a significant Phase II detoxification reaction in insects, though less common in mammals. doi.orgnih.govbiorxiv.org This process increases the polarity of xenobiotics, making them easier to excrete. doi.org The formation of phosphorylated metabolites from foreign compounds has been observed in numerous insect species across different orders. doi.orgbiorxiv.org

The enzymes predicted to carry out this "detoxification-by-phosphorylation" are members of the EcKL family. doi.orgnih.govbiorxiv.org While the primary role of some EcKLs is the regulation of ecdysteroid hormones through phosphorylation, the expansion and diversification of this gene family have likely provided insects with a toolkit to neutralize a variety of plant-derived toxins. nih.govnih.gov This dual functionality underscores the evolutionary link between endogenous metabolic regulation and the ability to cope with environmental chemical challenges.

Phylogenetic Analysis of Ecdysteroid Metabolic Pathways

The evolution of ecdysteroid metabolism across the vast diversity of arthropods reveals a complex history of gene duplication, loss, and functional divergence. Studying the enzymes involved in these pathways provides insights into the evolutionary pressures that have shaped insect development and their interactions with the environment.

Comparative Genomics of Enzymes Involved in Conjugation and De-conjugation

Comparative genomic analyses of the EcKL gene family across numerous insect genomes have revealed that it comprises multiple subfamilies with varying degrees of conservation and stability. nih.govbiorxiv.org For example, a study of 140 insect genomes identified at least 13 subfamilies of EcKL genes. nih.govbiorxiv.org The two biochemically characterized ecdysteroid kinases, BmEc22K from the silkworm Bombyx mori and AgEcK2 from the mosquito Anopheles gambiae, belong to different subfamilies, suggesting that the ability to phosphorylate ecdysteroids evolved independently multiple times or that the ancestral function was related to ecdysteroid metabolism. nih.govoup.com

The dynamic nature of the EcKL gene family, with instances of both gene duplication and loss, points to its significant role in adaptation. nih.govbiorxiv.org High levels of sequence divergence are observed within the family, indicating rapid evolution likely driven by the need to metabolize a wide array of substrates, including both endogenous hormones and dietary xenobiotics. oup.com

Evolutionary Divergence of Ecdysteroid Metabolism Across Arthropods

The metabolic pathways for ecdysteroids show significant divergence across different arthropod lineages. oup.comnih.gov While the core function of ecdysteroids in regulating molting is conserved, the specific enzymes and intermediate compounds can vary. oup.comroyalsocietypublishing.org The "Halloween" genes, which encode the cytochrome P450 enzymes responsible for the later steps of ecdysone biosynthesis, show a pattern of gene gain and loss that reflects the evolutionary history of arthropods. royalsocietypublishing.org

The enzymes involved in the inactivation and conjugation of ecdysteroids, such as the EcKLs, also exhibit considerable evolutionary plasticity. nih.govbiorxiv.org The expansion of certain EcKL subfamilies in insect orders with chemically complex diets, such as Lepidoptera and Diptera, highlights the role of these enzymes in ecological adaptation. nih.govnih.gov This evolutionary divergence in ecdysteroid metabolism has been a key factor in the success of arthropods, allowing them to exploit a wide range of ecological niches and co-evolve with their host plants. nih.govoup.com

Future Research Directions and Unanswered Questions

Elucidation of Regulatory Mechanisms Governing 3-O-acetylecdysone 2-phosphate Synthesis and Breakdown

The precise control of ecdysteroid titers is crucial for normal insect development, with periodic pulses of these hormones driving molting and metamorphosis. nih.gov The formation and hydrolysis of ecdysteroid conjugates are critical for maintaining these hormonal fluctuations. However, the specific regulatory mechanisms that govern the synthesis and breakdown of this compound remain largely enigmatic.

Future research should focus on identifying the upstream signaling pathways that control the activity of the enzymes responsible for the acetylation and phosphorylation of ecdysone (B1671078), as well as the phosphatases that reverse this process. The expression of genes encoding ecdysteroid biosynthesis enzymes is known to be regulated by a complex network of transcription factors. plos.orgplos.org Studies have identified several key regulators, including Ventral veins lacking (Vvl), Knirps (Kni), and Ouija board (Ouib), which directly control the transcription of ecdysone biosynthetic genes in the prothoracic gland. plos.orgplos.org Additionally, signaling pathways such as the prothoracicotropic hormone (PTTH) and TOR/S6K pathways are known to influence ecdysone production. plos.org

It is plausible that similar transcriptional and signaling networks regulate the enzymes that produce and degrade this compound. Investigating how hormonal cues, such as PTTH, and neural inputs modulate the expression and activity of the relevant acetyltransferases and kinases will be a critical step forward. frontiersin.orgnih.govresearchgate.net Furthermore, the role of feedback mechanisms, where ecdysteroids themselves regulate the expression of metabolic enzymes, needs to be explored in the context of this specific conjugate. nih.gov For instance, the Broad-Complex (Br-C) isoforms have been shown to have differential roles in the positive and negative feedback regulation of Halloween gene expression. nih.gov

Identification of Novel Enzymes and Genes Involved in its Metabolism

While the general enzymatic reactions leading to the formation of this compound—acetylation at the 3-position and phosphorylation at the 2-position—are understood, the specific enzymes responsible have not all been definitively identified and characterized. The diversity of ecdysteroid-phosphate conjugates found in insects strongly suggests that more ecdysteroid kinases are yet to be discovered. nih.gov

The Ecdysteroid Kinase-like (EcKL) gene family is a promising area of investigation for identifying novel enzymes involved in ecdysteroid metabolism. biorxiv.orgebi.ac.uk This arthropod-specific gene family is hypothesized to encode not only kinases involved in hormone regulation but also enzymes responsible for detoxification via phosphorylation. biorxiv.org To date, only a few ecdysteroid kinases have been biochemically and genetically characterized, such as BmEc22K in Bombyx mori and AgEcK2 in Anopheles gambiae, which are responsible for producing 22-phosphate conjugates. nih.govbiorxiv.org The kinases responsible for phosphorylation at the 2-position, as seen in this compound, remain to be isolated.

Future research should employ a combination of genetic, biochemical, and proteomic approaches to identify and characterize the novel acetyltransferases, kinases, and phosphatases involved in the metabolism of this compound. Reverse genetic screens in model organisms like Drosophila melanogaster could pinpoint candidate genes, whose products can then be expressed and biochemically assayed for their specific activity. nih.gov

Investigation of Potential Non-Canonical Biological Roles and Signalling

The primary role attributed to ecdysteroid conjugates is that of inactive storage forms that can be hydrolyzed to release active hormones. nih.govbiorxiv.org However, the possibility of these conjugates having their own biological functions—so-called non-canonical roles—is an intriguing area for future exploration. The functions of various ecdysteroid-phosphates produced during later life stages in lepidopterans and orthopterans remain unclear. nih.govbiorxiv.org

One potential non-canonical role is in detoxification. biorxiv.org The EcKL gene family, which is implicated in producing ecdysteroid-phosphates, is also thought to be involved in detoxifying xenobiotics through phosphorylation. biorxiv.org It is conceivable that the enzymes that phosphorylate ecdysteroids have a dual function or that the pathway evolved from a detoxification mechanism.

Furthermore, ecdysteroids have been shown to have non-genomic effects, for example, influencing conditioned behavior through G protein-coupled receptors. nih.govbiorxiv.org It is worth investigating whether this compound, or other conjugates, can act as signaling molecules in their own right, perhaps by interacting with specific membrane receptors or other cellular components. Research into the functions of the EcKL gene family has also suggested that some members may have roles in metabolic adaptation to host plant chemistry, hinting at a broader ecological significance for these metabolic pathways. nih.gov

Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

A significant challenge in studying specific ecdysteroid metabolites like this compound is their low abundance in biological samples. nih.gov This necessitates the development of highly sensitive and specific analytical methods for their detection and quantification.

Current approaches often rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov To enhance sensitivity, derivatization of ecdysteroids to improve their ionization efficiency has been employed. nih.govnih.gov Future advancements in this area could involve the development of novel derivatization agents or ionization techniques that are more specific to phosphate-containing ecdysteroids.

Furthermore, the application of untargeted metabolomics approaches, using techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be invaluable for obtaining a more comprehensive profile of all ecdysteroid metabolites in a given sample. mdpi.comfrontiersin.org These techniques can help in the discovery of novel conjugates and provide a more complete picture of the metabolic network. nih.govnih.gov However, a major hurdle in untargeted metabolomics is the identification of unknown compounds. Therefore, the creation of comprehensive spectral libraries for known and putative ecdysteroid conjugates is essential for advancing the field.

Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) to Understand Ecdysteroid Homeostasis

Understanding the role of this compound requires placing it within the broader context of ecdysteroid homeostasis. This complex system is controlled by a web of interactions between genes, proteins, and metabolites. An integrated multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, is a powerful strategy for dissecting this complexity. nih.govnih.govmdpi.com

By correlating transcriptomic data (gene expression levels) with proteomic data (protein abundance) and metabolomic data (metabolite concentrations) under different physiological conditions, researchers can build comprehensive models of the ecdysteroid regulatory network. nih.govfrontiersin.org For example, integrating these datasets can reveal how the expression of a particular transcription factor influences the abundance of metabolic enzymes, which in turn affects the levels of specific ecdysteroid conjugates. nih.govnih.gov

Such studies have already begun to provide novel insights into the ecdysone signaling pathway. nih.gov For instance, quantitative proteomics has been used to identify new ecdysone-responsive proteins, and the integration of proteomic and transcriptomic data has highlighted differences in the timing of mRNA and protein expression changes following ecdysone treatment. nih.gov Applying these integrative approaches specifically to the study of ecdysteroid conjugation and deconjugation will be crucial for building a systems-level understanding of how the levels of metabolites like this compound are regulated and what their precise physiological roles are.

Data Tables

Table 1: Key Transcription Factors in Ecdysteroid Biosynthesis Regulation

| Transcription Factor | Gene Name | Family | Role in Ecdysteroid Biosynthesis |

| Ventral veins lacking | vvl | POU-domain | Directly regulates the expression of ecdysone biosynthetic genes. plos.org |

| Knirps | kni | Nuclear Receptor | Works with Vvl to control the expression of ecdysone biosynthetic genes. plos.org |

| Ouija board | ouib | C2H2-type zinc finger | Specifically regulates the transcription of spookier, an ecdysteroid biosynthetic enzyme. plos.org |

| Forkhead box O | FOXO | Forkhead box | Acts as a negative regulator of Halloween gene expression. nih.gov |

| Broad-Complex | Br-C | Zinc finger | Differentially regulates Halloween gene expression through positive and negative feedback. nih.gov |

Q & A

Q. How can this compound data be integrated with transcriptomic or proteomic datasets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。